REACTION_CXSMILES
|
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[K+].[CH3:16][O:17][C:18](=[O:22])[C:19]([CH3:21])=[CH2:20]>>[CH2:1]([S:13][CH2:20][CH:19]([CH3:21])[C:18]([O:17][CH3:16])=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|
|
Name
|
Example 1
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
122 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over a 10 minute period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
went from 70° C. to 98° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred an extra hour at 98° C. to 93° C.
|
Type
|
CUSTOM
|
Details
|
was stripped at 125° C.
|
Type
|
FILTRATION
|
Details
|
300 grams filtered product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)SCC(C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |